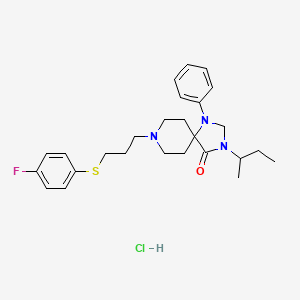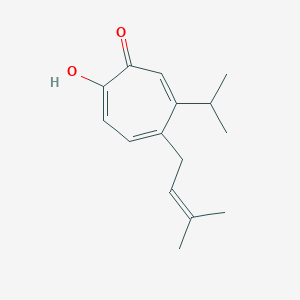
Nootkatin
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Nootkatin is a sesquiterpene compound, which is a type of terpene consisting of three isoprene units. It is closely related to nootkatone, a well-known compound found in grapefruit and Alaskan yellow cedar. This compound is known for its distinct aroma and potential biological activities.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Nootkatin can be synthesized through various chemical methods. One common approach involves the oxidation of valencene, a sesquiterpene found in citrus fruits. The oxidation process typically uses reagents such as potassium permanganate or chromium trioxide under controlled conditions to yield this compound .
Industrial Production Methods
Industrial production of this compound often involves microbial biosynthesis. This method utilizes microorganisms such as fungi and bacteria to convert valencene into this compound. The process is environmentally friendly and offers high efficiency and stereoselectivity .
Analyse Des Réactions Chimiques
Types of Reactions
Nootkatin undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized to form various oxygenated derivatives.
Reduction: Reduction of this compound can yield alcohol derivatives.
Substitution: this compound can undergo substitution reactions where functional groups are replaced with others.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate and chromium trioxide are commonly used.
Reduction: Sodium borohydride and lithium aluminum hydride are typical reducing agents.
Substitution: Halogenating agents like chlorine or bromine can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions include various oxygenated and reduced derivatives of this compound, which can have different biological activities and applications .
Applications De Recherche Scientifique
Nootkatin has a wide range of scientific research applications:
Chemistry: Used as a precursor for synthesizing other complex molecules.
Biology: Studied for its potential antimicrobial and antioxidant properties.
Medicine: Investigated for its potential use in treating metabolic disorders and as an anti-inflammatory agent.
Industry: Utilized in the flavor and fragrance industry due to its distinct aroma.
Mécanisme D'action
Nootkatin exerts its effects by interacting with various molecular targets and pathways. For example, it activates the α-adrenergic type 1 octopamine receptor in arthropods, causing fatal spasms. This mechanism makes it an effective insect repellent and insecticide .
Comparaison Avec Des Composés Similaires
Nootkatin is similar to other sesquiterpenes such as nootkatone and valencene. it is unique due to its specific chemical structure and biological activities. While nootkatone is known for its grapefruit-like aroma and insecticidal properties, this compound has distinct oxidation and reduction products that offer different applications .
List of Similar Compounds
- Nootkatone
- Valencene
- Nootkatol
- Nootkatene
Propriétés
Numéro CAS |
4431-03-2 |
|---|---|
Formule moléculaire |
C15H20O2 |
Poids moléculaire |
232.32 g/mol |
Nom IUPAC |
2-hydroxy-5-(3-methylbut-2-enyl)-6-propan-2-ylcyclohepta-2,4,6-trien-1-one |
InChI |
InChI=1S/C15H20O2/c1-10(2)5-6-12-7-8-14(16)15(17)9-13(12)11(3)4/h5,7-9,11H,6H2,1-4H3,(H,16,17) |
Clé InChI |
MNMNTZYOZZLKSV-UHFFFAOYSA-N |
SMILES canonique |
CC(C)C1=CC(=O)C(=CC=C1CC=C(C)C)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


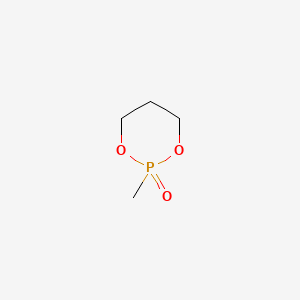
![7-chloro-N-[3-(2-nitroimidazol-1-yl)propyl]quinolin-4-amine](/img/structure/B12803823.png)


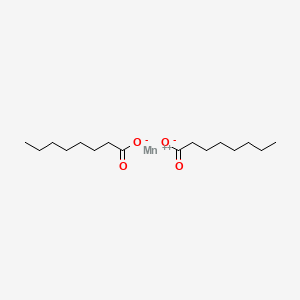
![[(2S,3R,4S,5S,6R)-6-[[(2R,3R,4R,5S,6R)-3,4-dihydroxy-6-(hydroxymethyl)-5-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxymethyl]-3,4,5-trihydroxyoxan-2-yl] (1S,2R,4aS,6aR,6aS,6bR,8aS,12aS,14bS)-1,2,6a,6b,9,9,12a-heptamethyl-2,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydro-1H-picene-4a-carboxylate](/img/structure/B12803855.png)
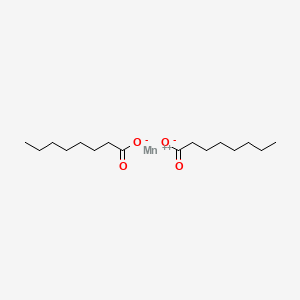
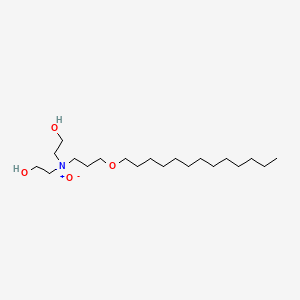
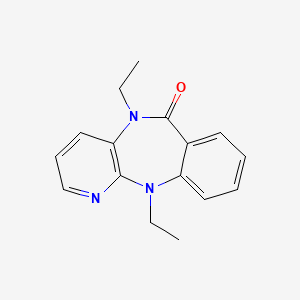
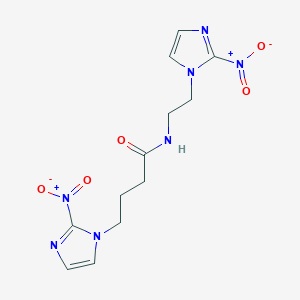

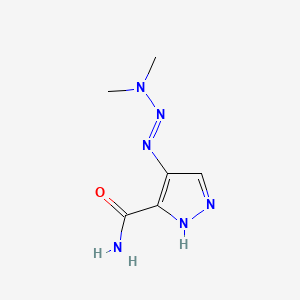
![tert-butyl (2R,4S)-4-fluoro-2-[3-(methylaminomethyl)-1H-1,2,4-triazol-5-yl]pyrrolidine-1-carboxylate;hydrochloride](/img/structure/B12803908.png)
